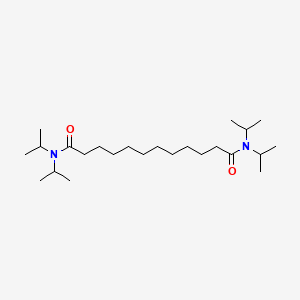
N~1~,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide: is an organic compound characterized by the presence of two amide groups and four isopropyl groups attached to a dodecane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide typically involves the reaction of dodecanedioic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of Dodecanedioic Acid: The dodecanedioic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation Reaction: The activated dodecanedioic acid is then reacted with isopropylamine in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide bonds.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide.
Industrial Production Methods: In an industrial setting, the production of N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced products using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide can participate in substitution reactions, where the isopropyl groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted amides or other derivatives.
科学的研究の応用
Chemistry: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its amide groups can interact with biological targets, making it a candidate for drug design and development.
Medicine: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide may be explored for its potential therapeutic properties. Its ability to form stable complexes with metal ions can be utilized in the design of metal-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.
作用機序
The mechanism of action of N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide involves its interaction with molecular targets through its amide groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or other non-covalent interactions. The specific pathways and targets depend on the context of its application, such as binding to enzymes, receptors, or metal ions.
類似化合物との比較
N~1~,N~1~,N~12~,N~12~-Tetraethyl-dodecanediamide: Similar structure but with ethyl groups instead of isopropyl groups.
N~1~,N~1~,N~12~,N~12~-Tetramethyl-dodecanediamide: Similar structure but with methyl groups instead of isopropyl groups.
N~1~,N~1~,N~12~,N~12~-Tetra(n-butyl)dodecanediamide: Similar structure but with n-butyl groups instead of isopropyl groups.
Uniqueness: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide is unique due to the presence of isopropyl groups, which impart distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
820251-61-4 |
|---|---|
分子式 |
C24H48N2O2 |
分子量 |
396.6 g/mol |
IUPAC名 |
N,N,N',N'-tetra(propan-2-yl)dodecanediamide |
InChI |
InChI=1S/C24H48N2O2/c1-19(2)25(20(3)4)23(27)17-15-13-11-9-10-12-14-16-18-24(28)26(21(5)6)22(7)8/h19-22H,9-18H2,1-8H3 |
InChIキー |
GWODDMVEWIXALQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=O)CCCCCCCCCCC(=O)N(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


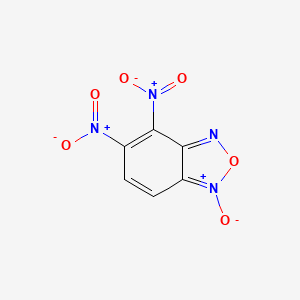
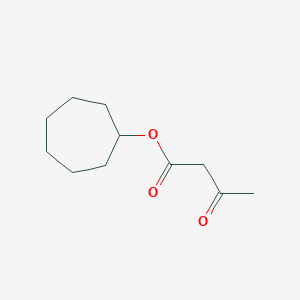
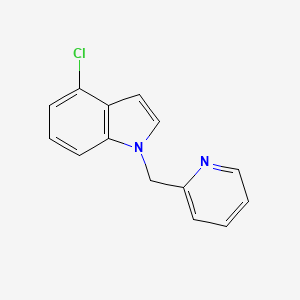

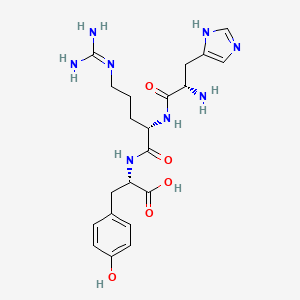
![3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol](/img/structure/B15160364.png)
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)

![3-[(4-Bromobenzoyl)oxy]-N,N,N-trimethylpropan-1-aminium chloride](/img/structure/B15160398.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
![(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine](/img/structure/B15160405.png)
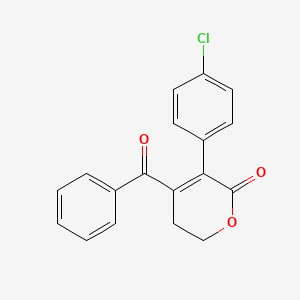
![1-(3-Bromophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15160408.png)
